Benzyloxyacetaldehyde dimethyl acetal
Overview
Description
Benzyloxyacetaldehyde dimethyl acetal is an organic compound with the molecular formula C11H16O3. It is a clear, colorless liquid known for its utility in organic synthesis and as a building block in various chemical reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyloxyacetaldehyde dimethyl acetal can be synthesized through the acetalization of benzyloxyacetaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Mixing benzyloxyacetaldehyde and methanol: The reactants are combined in a suitable solvent.
Addition of an acid catalyst: Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Removal of water: The reaction is driven to completion by removing water, often using a dehydrating agent like trimethyl orthoformate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and advanced separation techniques are employed to enhance yield and purity. The use of recyclable catalysts and solvent recovery systems is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzyloxyacetaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzyloxyacetaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction with agents such as sodium borohydride yields benzyloxyethanol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Benzyloxyacetaldehyde.
Reduction: Benzyloxyethanol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Benzyloxyacetaldehyde dimethyl acetal has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for aldehydes and ketones during multi-step synthesis.
Biology: Serves as a precursor in the synthesis of biologically active molecules.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of benzyloxyacetaldehyde dimethyl acetal involves its ability to form stable acetals, which protect reactive carbonyl groups during chemical reactions. This stability is achieved through the formation of a cyclic or acyclic acetal structure, which prevents unwanted side reactions. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
Benzaldehyde dimethyl acetal: Similar in structure but lacks the benzyloxy group.
Benzyloxyacetaldehyde diethyl acetal: Contains ethyl groups instead of methyl groups.
Methoxyacetaldehyde dimethyl acetal: Contains a methoxy group instead of a benzyloxy group.
Uniqueness: Benzyloxyacetaldehyde dimethyl acetal is unique due to its benzyloxy group, which imparts specific reactivity and stability. This makes it particularly useful in protecting aldehydes and ketones during complex synthetic procedures .
Properties
IUPAC Name |
2,2-dimethoxyethoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBBLPNYKECAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COCC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427364 | |
Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127657-97-0 | |
Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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